molecular formula C11H11N3O2 B2737033 4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine CAS No. 1187767-29-8

4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine

Cat. No. B2737033
CAS RN: 1187767-29-8
M. Wt: 217.228
InChI Key: IZMYIGVFFWARST-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine, also known as MDL-29951, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including "4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine", have been a significant focus of research. These compounds have been synthesized through various methods, including reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to a range of compounds with potential antitumor, antifungal, and antibacterial activities. Crystallographic analysis, spectroscopy, and theoretical calculations support the identification and characterization of these compounds, providing insights into their structural and chemical properties (Titi et al., 2020).

Biological Activities

Research on pyrazole derivatives extends into exploring their biological activities. For instance, studies have shown the potential of these compounds in inhibiting tumor growth and tumor-induced angiogenesis. Novel thioxothiazolidin-4-one derivatives synthesized from amines containing various moieties demonstrated significant anticancer and antiangiogenic effects in mouse models. These findings suggest the compounds' utility in anticancer therapy with capabilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Antimicrobial Potential

The antimicrobial potential of pyrazole derivatives is another area of active investigation. Synthesis of compounds such as pyrimidine linked pyrazole heterocyclics has shown promising results against various microorganisms, indicating the compounds' potential in developing new antimicrobial agents. This research highlights the relevance of these compounds in addressing the need for new treatments against resistant microbial strains (Deohate & Palaspagar, 2020).

Advanced Materials and Chemical Modifications

The compound and its derivatives also find applications in the development of advanced materials and chemical modifications. For example, the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, has led to the creation of polymers with enhanced thermal stability and promising antibacterial and antifungal activities. These modifications have potential applications in medical and environmental fields, showcasing the versatility of pyrazole-based compounds (Aly & El-Mohdy, 2015).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-10(11(12)14-13-6)7-2-3-8-9(4-7)16-5-15-8/h2-4H,5H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMYIGVFFWARST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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